molecular formula C10H13FN2O4 B2532733 Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate CAS No. 1975119-32-4

Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No. B2532733
CAS RN: 1975119-32-4
M. Wt: 244.222
InChI Key: HBKMQFWTVYQMQL-UHFFFAOYSA-N
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Description

Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate (DFPDC) is a chemical compound that has been extensively studied for its potential applications in various fields of science. DFPDC is a pyrazole derivative, which has two ester groups attached to it. Its chemical formula is C11H14FNO4, and its molecular weight is 243.23 g/mol.

Scientific Research Applications

Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antitumor, anticonvulsant, and analgesic activities. Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate has also been evaluated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate has been investigated for its potential use as a ligand for the development of new catalysts.

Mechanism of Action

The mechanism of action of Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins, which are known mediators of inflammation and pain.
Biochemical and Physiological Effects:
Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate has been found to exhibit antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to possess anticonvulsant and analgesic activities. Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate has been evaluated for its potential use as a fluorescent probe for the detection of metal ions, and it has been found to exhibit high selectivity and sensitivity towards copper ions.

Advantages and Limitations for Lab Experiments

Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is commercially available. Additionally, Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate has been found to exhibit a wide range of biological activities, making it a versatile compound for use in various types of experiments. However, Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate also has some limitations. It is a relatively new compound, and its mechanism of action is not well understood. Additionally, Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate has not been extensively studied for its potential toxicity, and more research is needed in this area.

Future Directions

There are several future directions for research on Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate. One potential area of research is the development of new derivatives of Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate with improved biological activities. Additionally, more research is needed to better understand the mechanism of action of Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate and its potential toxicity. Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate may also have potential applications in the development of new catalysts for organic synthesis. Finally, Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate may have potential applications in the development of new fluorescent probes for the detection of metal ions.

Synthesis Methods

Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate can be synthesized by a multistep reaction from commercially available starting materials. The synthesis method involves the reaction of 3-fluoropropylamine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained by esterification of the resulting pyrazole carboxylic acid with methanol and dimethyl sulfate.

properties

IUPAC Name

dimethyl 1-(3-fluoropropyl)pyrazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O4/c1-16-9(14)7-6-8(10(15)17-2)13(12-7)5-3-4-11/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKMQFWTVYQMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1CCCF)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate

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